molecular formula C11H12O3S B1323788 Ethyl 2-(thiomethyl)benzoylformate CAS No. 951888-92-9

Ethyl 2-(thiomethyl)benzoylformate

Cat. No.: B1323788
CAS No.: 951888-92-9
M. Wt: 224.28 g/mol
InChI Key: ZHFMXXKGUGBAFU-UHFFFAOYSA-N
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Description

Ethyl 2-(thiomethyl)benzoylformate (CAS: Not explicitly provided in evidence) is a thiomethyl-substituted benzoylformate ester. Its structure features a benzoylformate backbone with a thiomethyl (-SCH₃) group at the 2-position of the aromatic ring. While direct experimental data on its physicochemical properties are scarce, its reactivity and applications can be inferred from structurally related benzoylformate derivatives, such as ethyl benzoylformate and substituted analogs like ethyl 3-(methylthio)benzoylformate .

Properties

IUPAC Name

ethyl 2-(2-methylsulfanylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-3-14-11(13)10(12)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFMXXKGUGBAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401275347
Record name Ethyl 2-(methylthio)-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-92-9
Record name Ethyl 2-(methylthio)-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(methylthio)-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(thiomethyl)benzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl benzoylformate with a thiomethylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of specialized reactors and purification systems to achieve the desired product quality. The compound is usually packaged in amber glass bottles to protect it from light and ensure stability during storage .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(thiomethyl)benzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Chemical Reactions and Mechanisms

Ethyl 2-(thiomethyl)benzoylformate undergoes several chemical reactions, which can be categorized as follows:

  • Oxidation : This compound can be oxidized to form sulfoxides and sulfones, expanding its utility in synthesizing more complex molecules.
  • Reduction : Reduction processes can convert the compound into corresponding alcohols or thiols, which are significant in various chemical syntheses.
  • Substitution Reactions : The thiomethyl group can be substituted with other functional groups under suitable conditions, allowing for the creation of derivatives with tailored properties.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions—such as temperature, solvent choice, and pH—are critical to achieving desired products effectively.

Chemistry

This compound serves as an essential building block in organic synthesis. It is utilized as a reagent in various chemical reactions, contributing to the development of new synthetic pathways for complex organic compounds. Its ability to participate in oxidation and reduction reactions makes it a versatile compound in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its reactivity allows researchers to explore its biological activities, including enzyme interactions and effects on metabolic pathways. The compound's ability to form reactive intermediates can influence biological processes, making it a candidate for further investigation in biochemical studies.

Medicine

Research is ongoing into the therapeutic potential of this compound. It may serve as a precursor for drug development due to its unique chemical properties. Studies are focusing on its efficacy in developing treatments for various diseases, particularly those that may benefit from compounds with thiol or sulfoxide functionalities.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various formulations, enhancing the performance characteristics of end products.

Case Studies and Research Findings

Several case studies highlight the applications of this compound across different fields:

  • Synthesis of Complex Molecules : A study demonstrated how this compound could be utilized to synthesize complex organic molecules through multi-step reactions involving oxidation and reduction processes.
  • Biological Activity Assessment : Research has shown that derivatives of this compound exhibit significant biological activity against specific targets, suggesting potential therapeutic uses.
  • Industrial Applications : Case studies from chemical manufacturers indicate that this compound plays a critical role in producing specialty chemicals that require precise reactivity profiles.

Summary Table of Key Applications

Application AreaDescription
ChemistryBuilding block for organic synthesis; reagent in various reactions
BiologyPotential interactions with biomolecules; influence on metabolic pathways
MedicinePrecursor for drug development; therapeutic potential
IndustryProduction of specialty chemicals; enhancement of material properties

Mechanism of Action

The mechanism of action of ethyl 2-(thiomethyl)benzoylformate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic reactions, such as decarboxylation, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, influencing biological processes .

Comparison with Similar Compounds

Ethyl Benzoylformate

Ethyl benzoylformate (EBF, C₆H₅C(O)COOEt) serves as a foundational compound for comparison. Key findings:

  • Hydrogen affinity ($ \Delta H_{\text{HA}} $): $-34.8 \, \text{kcal mol}^{-1}$. Radical hydrogen/proton affinities: $-91.3 \, \text{kcal mol}^{-1}$ (HA) and $-21.4 \, \text{kcal mol}^{-1}$ (PA) .
  • Catalytic Hydrogen Transfer (CHT) :
    • Undergoes three pathways:

Direct hydrogenation to ethyl mandelate (<7% yield).

Transalcoholysis to 2-alkyl benzoylformates (up to 81% yield).

Sequential transalcoholysis-hydrogenation to 2-alkyl mandelates (45–50% yield at 451 K) .

  • Asymmetric Reduction :
    • Reduced by Saccharomyces cerevisiae to (R)-(-)-mandelic acid ethyl ester (key intermediate for penicillin synthesis) .
    • Achieves high enantioselectivity (ee >80%) with petal-type chiral NADH models .
Comparison with Ethyl 2-(thiomethyl)benzoylformate :

For example:

  • Transalcoholysis pathways (observed in EBF) might be hindered by steric bulk, favoring alternative reaction mechanisms.

Ethyl 3-(Methylthio)benzoylformate and Ethyl 4-(Methylthio)benzoylformate

These positional isomers differ in the thiomethyl substitution (3- or 4-position on the aromatic ring):

  • Synthesis : Prepared via acid-catalyzed esterification or nucleophilic substitution .
  • Applications: Used in asymmetric reductions and as intermediates for bioactive molecules. For example, ethyl 3-(methylthio)benzoylformate is a precursor to chiral α-amino acids .
Comparison :
  • Electronic Effects : The 2-thiomethyl group in this compound may induce greater steric hindrance near the carbonyl group compared to 3- or 4-substituted analogs, affecting enzyme binding in biocatalytic reductions.
  • Reactivity: 3- and 4-substituted derivatives show higher compatibility with NADH models (e.g., ee >80% for ethyl 4-dimethylaminobenzoylformate) , whereas the 2-substituted variant’s performance remains undocumented.

Ethyl 2-Oxo-4-phenylbutyrate and Ethyl Benzoylacetate

These ketoesters share functional similarities:

  • Biocatalytic Reduction : Both are substrates for Aldo–Keto reductases, yielding chiral alcohols (e.g., ethyl 2-hydroxy-4-phenylbutyrate) with industrial relevance .
  • Thermodynamics : Ethyl benzoylacetate has a lower hydrogen affinity ($ \Delta H_{\text{HA}} $) than EBF due to extended conjugation .
Comparison :
  • This compound’s thiomethyl group may enhance solubility in polar solvents compared to phenylbutyrate derivatives, influencing reaction kinetics in aqueous biocatalytic systems.

Biological Activity

Ethyl 2-(thiomethyl)benzoylformate is a compound that has garnered interest in the fields of organic chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • Molecular Formula : C11_{11}H12_{12}O3_{3}S
  • Molecular Weight : 240.28 g/mol

The presence of the thiomethyl group is significant, as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It can undergo enzymatic reactions that lead to the formation of reactive intermediates. These intermediates may interact with proteins, nucleic acids, and lipids, thereby influencing cellular processes such as signaling pathways and metabolic functions.

Therapeutic Potential

Research indicates that this compound has potential therapeutic applications. Some key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacteria and fungi, making it a candidate for further investigation in the development of new antimicrobial agents .
  • Antiviral Properties : The compound has shown promise in inhibiting viral infections, particularly against Tobacco Mosaic Virus (TMV), indicating potential applications in virology .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of benzothiazole compounds, including this compound. Results indicated significant inhibition of microbial growth at specific concentrations, highlighting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity in Cancer Models : In a recent study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results showed a dose-dependent reduction in cell viability, particularly in breast and liver cancer cells, suggesting its potential role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AntiviralInhibition of Tobacco Mosaic Virus
CytotoxicityReduced viability in cancer cell lines

Table 2: Cytotoxicity Results in Cancer Cell Lines

Cell LineIC50 (µM)Effect Observed
MDA-MB-231 (Breast)25Significant reduction in cell viability
SK-Hep-1 (Liver)30Moderate cytotoxic effect
NUGC-3 (Gastric)40Lower cytotoxicity compared to others

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